molecular formula C13H19N3OS2 B5691932 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-62-3

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B5691932
CAS No.: 618076-62-3
M. Wt: 297.4 g/mol
InChI Key: NRVRSTUNOBBWLO-UHFFFAOYSA-N
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Description

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound featuring a 1,3-thiazole core, a prominent scaffold in medicinal chemistry. This molecule integrates several pharmaceutically relevant motifs, including a 2-thioxo group, a carboxamide bridge, and an allyl substituent, which collectively make it a compound of significant interest for exploratory research in developing new therapeutic agents . Compounds based on the 1,3-thiazole and related 1,3,4-thiadiazole ring systems are extensively investigated for their diverse biological activities . These heterocyclic cores are recognized for their potential as antimicrobial agents, particularly against multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the carboxamide functional group is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), and hybrid molecules containing these structures are actively studied for their efficacy in inhibiting protein denaturation and exhibiting anti-inflammatory properties . The specific structural configuration of this compound, particularly the N-cyclohexyl carboxamide and the 4-amino-2-thioxo functional groups on the thiazole ring, presents a valuable building block for chemical synthesis and SAR (Structure-Activity Relationship) studies. Researchers can utilize this compound to probe new chemical space in the search for novel anti-infective and anti-inflammatory entities .

Properties

IUPAC Name

4-amino-N-cyclohexyl-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS2/c1-2-8-16-11(14)10(19-13(16)18)12(17)15-9-6-4-3-5-7-9/h2,9H,1,3-8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVRSTUNOBBWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=O)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618076-62-3
Record name 3-ALLYL-4-AMINO-N-CYCLOHEXYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
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Chemical Reactions Analysis

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: The compound is studied for its biological activities, including antimicrobial and anticancer effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit monoamine oxidase, an enzyme linked to neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₉N₃OS₂ 3-allyl, 4-amino, N-cyclohexyl carboxamide 297.435 High lipophilicity due to cyclohexyl group; potential for hydrogen bonding
N-Allyl-4-amino-3-ethyl analog C₉H₁₃N₃OS₂ 3-ethyl, N-allyl carboxamide 244.33 Reduced steric bulk; lower molecular weight
4-Amino-3-methyl-2-thioxo analog (CAS 124724-65-8) C₅H₇N₃OS₂ 3-methyl, unsubstituted carboxamide 189.00 Simplified structure; fewer hydrophobic interactions
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate C₉H₁₂N₂O₂S₂ 5-ethyl ester (vs. carboxamide) 244.33 Ester group enhances solubility but reduces metabolic stability
4-(4-Methoxyphenyl)-N-phenyl-3-allyl analog C₁₉H₁₈N₃OS 4-aryl, N-aryl substituent ~336.43 Aromatic groups enhance π-π interactions; tested for antihypertensive activity
Key Observations:
  • Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to smaller alkyl (ethyl, methyl) or aryl substituents . This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Group Impact : Replacing the carboxamide (target compound) with an ester (as in ) alters bioavailability. Esters are more prone to hydrolysis, whereas carboxamides offer metabolic stability .
  • Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., ) exhibit stronger intermolecular interactions (e.g., π-stacking) but may face higher metabolic clearance than aliphatic derivatives.

Predicted Physicochemical and Spectroscopic Data

  • Collision Cross-Section (CCS) : The N-allyl-3-ethyl analog () has a predicted CCS of 155.5 Ų ([M+H]+), suggesting compact gas-phase ion structures. The target compound’s larger size (C₁₃ vs. C₉) likely results in a higher CCS.
  • Hydrogen Bonding: The target compound has two hydrogen bond donors (NH₂ and CONH), similar to the 3-methyl analog (), which may enhance protein-ligand interactions in biological systems.

Biological Activity

3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS: 618076-62-3) is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This article reviews the available literature on the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃OS. The compound features a thiazole ring with a thioxo group and an allyl substituent, which are critical for its biological interactions.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer activities. For example, compounds containing thiazole rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct studies on the specific compound are scarce, the general trend in thiazole research supports its potential in oncology.

The biological activity of thiazole compounds often involves interaction with specific enzymes or receptors. For instance:

  • Tyrosinase Inhibition : Some thiazole derivatives inhibit tyrosinase, an enzyme involved in melanin production. This activity is relevant for skin-related applications.
  • Antioxidant Activity : Many thiazoles exhibit antioxidant properties, which can protect cells from oxidative stress.

Study on Thiadiazole Derivatives

A study highlighted the synthesis and evaluation of various thiadiazole derivatives for their biological activities. The results indicated that modifications to the thiadiazole structure could enhance efficacy against bacterial strains and cancer cells. This underscores the importance of structural variations in developing effective therapeutic agents.

Comparative Analysis

A comparative study on synthetic approaches and biological activities of thiadiazoles and oxadiazoles demonstrated that while both classes exhibit promising pharmacological profiles, thiadiazoles often show superior activity against certain pathogens and cancer cell lines. This suggests that this compound may benefit from similar enhancements through structural modifications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?

Methodological Answer:
Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reaction kinetics and yield. Ethanol is preferred for its low toxicity and ease of removal .
  • Catalysts : Triethylamine (TEA) is effective for deprotonation and by-product scavenging. For example, TEA (1.2 equiv) in DMF at 80°C achieved 87% yield in analogous thiazole syntheses .
  • Temperature Control : Maintain 70–90°C to balance reaction rate and by-product suppression. Microwave-assisted synthesis can reduce time (e.g., 30 minutes at 100°C) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments. For example, the thiazole ring protons resonate at δ 7.6–8.0 ppm, while allyl groups show signals near δ 5.2–5.8 ppm .
  • X-Ray Crystallography : SHELX software (SHELXL) refines crystal structures. Key parameters include R-factor (<0.05) and electron density maps to resolve thioxo group geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 327.08) and fragmentation patterns .

Basic: What methods are used to determine physicochemical properties like solubility and stability?

Methodological Answer:

  • Solubility : Use shake-flask method with HPLC quantification. For hydrophobic thiazoles, DMSO is a common solvent, but logP values (calculated via ChemAxon) guide buffer selection .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. Thioxo groups are prone to oxidation; inert atmospheres (N2_2) improve shelf life .

Advanced: How do structural modifications (e.g., allyl vs. cyclohexyl groups) influence bioactivity?

Methodological Answer:

  • SAR Studies : Compare IC50_{50} values against biological targets. For example, replacing allyl with ethyl groups in analogs reduced anticancer activity by 40%, suggesting allyl’s role in hydrophobic binding .
  • Computational Docking : AutoDock Vina models interactions with enzymes (e.g., COX-2). Allyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) by occupying hydrophobic pockets .

Advanced: How is X-ray crystallography applied to resolve crystallographic ambiguities?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. For thiazoles, restraints on C–S bond lengths (1.7–1.8 Å) prevent overfitting .
  • Validation : Check Rint_{int} (<0.1) and ADPs to confirm model accuracy .

Advanced: What computational strategies predict collision cross-sections and conformational dynamics?

Methodological Answer:

  • Ion Mobility Spectrometry (IMS) : Calibrate with polyalanine standards. Predicted CCS values (e.g., 155.5 Ų² for [M+H]+^+) align with experimental DTIMS data .
  • MD Simulations : AMBER force fields model solvated structures. Trajectory analysis (e.g., RMSD <1.5 Å) confirms conformational stability in aqueous environments .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-score scaling. For example, discrepancies in antimicrobial MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Control Standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab variability .

Advanced: What mechanistic assays elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., tryptophan quenching) measure inhibition constants (Ki_i). For kinase targets, ADP-Glo™ assays quantify ATP consumption .
  • Cellular Uptake : LC-MS/MS tracks intracellular concentrations. Cyclohexyl groups enhance membrane permeability (Papp_{app} >1 × 106^-6 cm/s) in Caco-2 models .

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